![molecular formula C15H22N4O4 B2831547 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2287332-40-3](/img/structure/B2831547.png)
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research into pyrazine and pyridine derivatives, including compounds similar in structure to 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid, focuses on their synthesis and the exploration of their chemical properties. Studies have shown that these compounds can be synthesized through various chemical reactions and characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods help in understanding the molecular structure and the formation mechanisms of such compounds (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005; Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).
Antimicrobial and Antimycobacterial Activity
Compounds with a pyrazine and pyridine framework have been evaluated for their potential antimicrobial and antimycobacterial activities. These studies are crucial for developing new therapeutic agents, especially against resistant strains of bacteria and tuberculosis. The structural modifications and substitutions on the pyrazine and pyridine rings are explored to enhance these biological activities, highlighting the significance of chemical diversity in drug discovery (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, & .. G.Aishwarya, 2011; M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).
Supramolecular Chemistry and Crystal Engineering
The study of pyrazine and pyridine derivatives extends into supramolecular chemistry and crystal engineering. These compounds often form specific supramolecular synthons and crystal structures due to hydrogen bonding and other non-covalent interactions. Understanding these interactions is vital for designing new materials with desired physical and chemical properties, such as porosity, which can be applied in catalysis, gas storage, and separation technologies (S. Ghosh & P. Bharadwaj, 2004).
Coordination Chemistry and Luminescence
Research on pyrazine and pyridine carboxylic acid derivatives in coordination chemistry explores their ability to form complexes with various metals. These complexes exhibit diverse topologies and can possess unique properties such as luminescence. Such studies not only advance the fundamental understanding of coordination bonds and molecular architecture but also pave the way for applications in materials science, including the development of luminescent materials for sensors and optoelectronic devices (Lu-Fang Liu, B. Cai, C. He, Jian-Zhong Wu, Qianming Wang, & Ying Yu, 2013).
Propriétés
IUPAC Name |
5-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-6-10-4-5-19(9-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANROWIRAMLJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
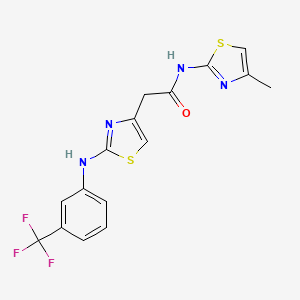
![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)
![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
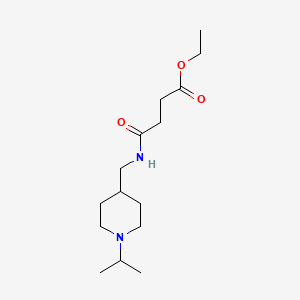
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
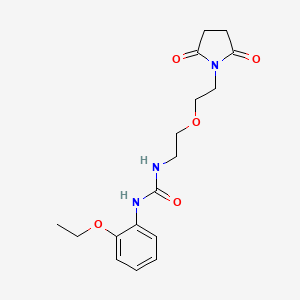
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
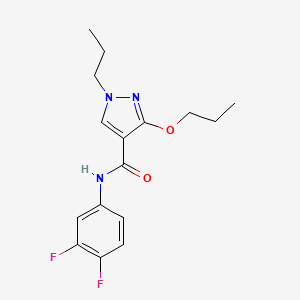

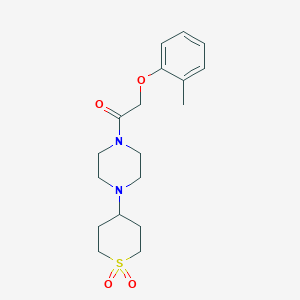

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)
